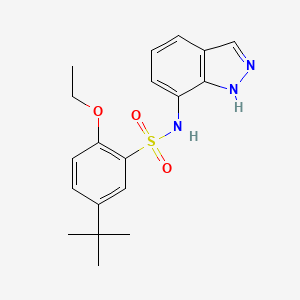![molecular formula C23H15F5N4O4S B11063359 2,4-difluorophenyl ({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)sulfamate](/img/structure/B11063359.png)
2,4-difluorophenyl ({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIFLUOROPHENYL N-({4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ANILINO}CARBONYL)SULFAMATE is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUOROPHENYL N-({4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ANILINO}CARBONYL)SULFAMATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-difluorophenyl isocyanate with aniline derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUOROPHENYL N-({4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ANILINO}CARBONYL)SULFAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-DIFLUOROPHENYL N-({4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ANILINO}CARBONYL)SULFAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,4-DIFLUOROPHENYL N-({4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ANILINO}CARBONYL)SULFAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 2,4-DIFLUOROPHENYL N-({4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]ANILINO}CARBONYL)SULFAMATE stands out due to its complex structure, which includes multiple fluorine atoms and a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H15F5N4O4S |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
(2,4-difluorophenyl) N-[[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]carbamoyl]sulfamate |
InChI |
InChI=1S/C23H15F5N4O4S/c24-15-8-11-20(18(25)12-15)36-37(34,35)31-22(33)29-16-9-6-14(7-10-16)19-13-21(23(26,27)28)30-32(19)17-4-2-1-3-5-17/h1-13H,(H2,29,31,33) |
InChI Key |
DZGITVJRPNVWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)OC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


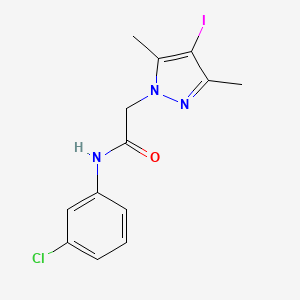
![N-(4-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063299.png)
![1-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-methylbenzyl)pyrrolidine-2,5-dione](/img/structure/B11063301.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11063306.png)
![Hydrazine, N-(4-methoxybenzylidene)-N'-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-](/img/structure/B11063308.png)
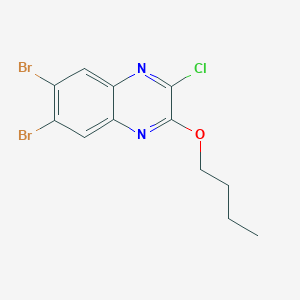
![1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11063321.png)
![methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11063322.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11063323.png)
![N-(4-acetylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11063327.png)
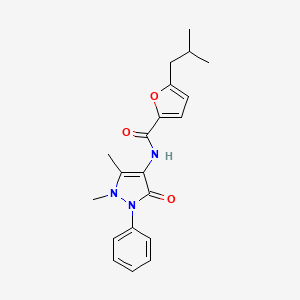
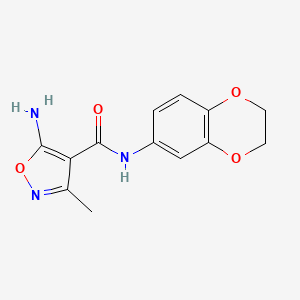
![4-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11063342.png)
